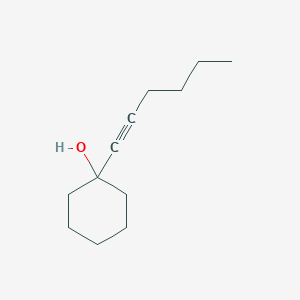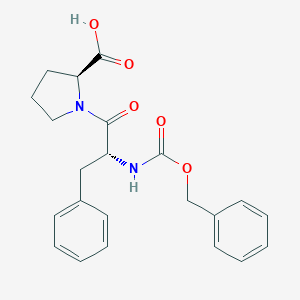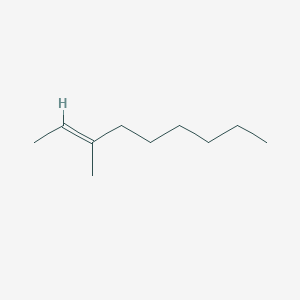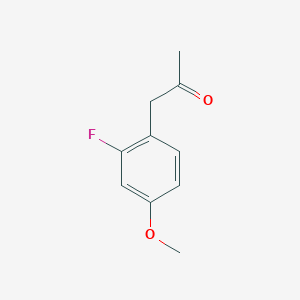
Manganese(II) Anthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) Anthranilate is a coordination compound formed by the chelation of manganese(II) ions with anthranilic acid. Anthranilic acid, also known as 2-aminobenzoic acid, is an aromatic amine with diverse biological activities. The manganese(II) ion, a transition metal, is known for its variable oxidation states and catalytic properties. The combination of these two components results in a compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) Anthranilate can be synthesized through the reaction of manganese(II) salts, such as manganese(II) chloride or manganese(II) sulfate, with anthranilic acid in an aqueous or alcoholic medium. The reaction typically involves the following steps:
- Dissolution of manganese(II) salt in water or alcohol.
- Addition of anthranilic acid to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Precipitation of the this compound complex, which can be isolated by filtration and dried under vacuum.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or solvent extraction to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Manganese(II) Anthranilate undergoes various chemical reactions, including:
Oxidation: The manganese(II) ion can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.
Substitution: Ligand exchange reactions can occur, where the anthranilate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, methanol.
Major Products:
Oxidation Products: Manganese(III) or manganese(IV) complexes.
Reduction Products: Manganese(II) complexes with different ligands.
Substitution Products: Complexes with alternative ligands replacing anthranilate.
Scientific Research Applications
Manganese(II) Anthranilate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of anthranilic acid.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of photoluminescent materials, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of manganese(II) anthranilate involves the interaction of the manganese(II) ion with biological molecules. The manganese(II) ion can participate in redox reactions, influencing various biochemical pathways. The anthranilate ligand can interact with enzymes and receptors, modulating their activity. The combined effects of the manganese(II) ion and anthranilate ligand contribute to the compound’s biological activity.
Comparison with Similar Compounds
Manganese(II) Anthranilate can be compared with other metal anthranilate complexes, such as those of zinc(II), copper(II), and cobalt(II). These compounds share similar coordination chemistry but differ in their specific properties and applications. For example:
Zinc(II) Anthranilate: Known for its antimicrobial and anti-inflammatory properties.
Copper(II) Anthranilate: Exhibits strong catalytic activity in oxidation reactions.
Cobalt(II) Anthranilate: Used in the synthesis of photoluminescent materials and as a catalyst in organic reactions.
This compound is unique due to the specific redox properties of the manganese(II) ion, which can participate in a wide range of oxidation and reduction reactions, making it a versatile compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-aminobenzoate;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7NO2.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUVFOJKLQBEFN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12MnN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548260 |
Source


|
| Record name | Manganese(2+) bis(2-aminobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-23-9 |
Source


|
| Record name | Manganese, bis(2-aminobenzoato-N,O)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese(2+) bis(2-aminobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
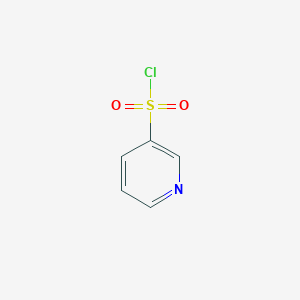
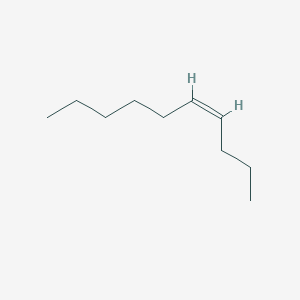
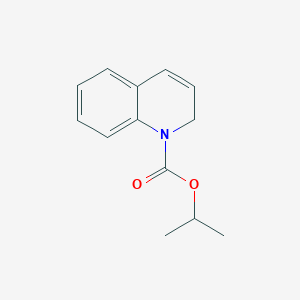
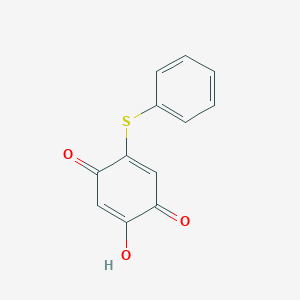
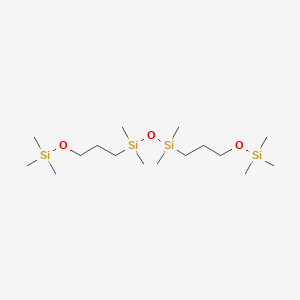
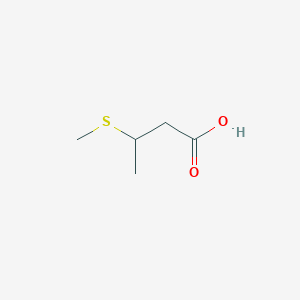
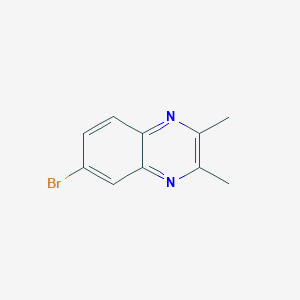
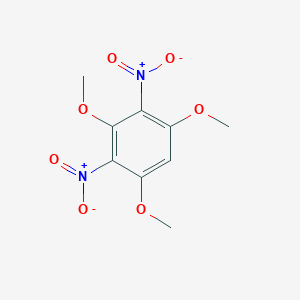
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)

